REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]([OH:14])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].[H-].[Na+].[H][H].[Cl:19][C:20]1[CH:25]=[C:24]([CH:26]([CH3:28])[CH3:27])[C:23]([N:29]=[C:30]=[O:31])=[C:22]([CH:32]([CH3:34])[CH3:33])[CH:21]=1>O1CCCC1>[Cl:19][C:20]1[CH:21]=[C:22]([CH:32]([CH3:34])[CH3:33])[C:23]([NH:29][C:30]([NH:1][S:2]([C:5]2[CH:6]=[C:7]([C:11]([OH:14])([CH3:12])[CH3:13])[CH:8]=[CH:9][CH:10]=2)(=[O:3])=[O:4])=[O:31])=[C:24]([CH:26]([CH3:28])[CH3:27])[CH:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C=1C=C(C=CC1)C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=C1)C(C)C)N=C=O)C(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for twelve hours
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting foam was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with two portions of 1:1 ether/hexane
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=C1)C(C)C)NC(=O)NS(=O)(=O)C=1C=C(C=CC1)C(C)(C)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |